molecular formula C12H10BrNO3 B146098 1-Acetyl-5-bromo-1H-indol-3-yl acetate CAS No. 33588-54-4

1-Acetyl-5-bromo-1H-indol-3-yl acetate

Cat. No.: B146098
CAS No.: 33588-54-4
M. Wt: 296.12 g/mol
InChI Key: XJRIDJAGAYGJCK-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-1H-indol-3-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-Bromoindoxyl diacetate, also known as 3-Acetoxy-1-acetyl-5-bromo-indole or 1-Acetyl-5-bromo-1H-indol-3-yl acetate, is primarily used as a substrate for esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, playing a crucial role in various biological processes including drug metabolism, signal transduction, and cell regulation .

Mode of Action

The compound interacts with esterases, undergoing hydrolysis to produce 5-bromoindoxyl and acetic acid . The 5-bromoindoxyl can then be further metabolized or interact with other molecules within the cell .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromoindoxyl diacetate is the esterase-catalyzed hydrolysis pathway . The downstream effects of this pathway can vary depending on the specific esterase involved and the cellular context. The production of 5-bromoindoxyl and acetic acid can influence various cellular processes, including energy metabolism and signal transduction .

Pharmacokinetics

Given its use as an esterase substrate, it is likely that the compound is rapidly metabolized in tissues expressing these enzymes .

Result of Action

The hydrolysis of 5-Bromoindoxyl diacetate by esterases results in the production of 5-bromoindoxyl and acetic acid . These molecules can have various effects at the molecular and cellular levels, potentially influencing energy metabolism, signal transduction, and other cellular processes .

Action Environment

The action of 5-Bromoindoxyl diacetate is likely influenced by various environmental factors. For example, the activity of esterases can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the stability of 5-Bromoindoxyl diacetate may be influenced by factors such as temperature and light exposure .

Properties

IUPAC Name

(1-acetyl-5-bromoindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRIDJAGAYGJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187292
Record name N-Acetyl-5-bromoindolyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33588-54-4
Record name 1-[3-(Acetyloxy)-5-bromo-1H-indol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33588-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-5-bromoindolyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033588544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-5-bromoindolyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-5-bromoindolyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYL-5-BROMOINDOLYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NPN899838
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

2-(N-carboxymethylamino)-5-bromobenzoic acid (0.84 g, 3.4 mmol) and anhydrous sodium acetate (0.6 g, 7.3 mmol) were dissolved in 8 ml acetic anhydride. After stirred for 5 hours at 60° C., the reaction mixture was cooled down to room temperature. Sodium acetate was filtered off. The filtrate was evaporated, and the residue was dissolved in 100 ml ethyl acetate. 100 ml water and 20 ml saturated sodium bicarbonate were added to the solution, and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (50 ml×2). The combined organic phases were washed with saturated sodium bicarbonate (100 ml×2), dried and evaporated to obtain a white solid (1-acetyl-5-bromo-3-acetoxyindole) (1.3 g, 25.4%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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